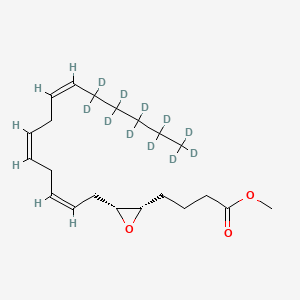
(+/-)5(6)-EET methyl ester-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)5(6)-EET methyl ester-d11 is a deuterated form of (±)5(6)-EET methyl ester, which is an esterified derivative of (±)5(6)-epoxyeicosatrienoic acid. This compound is primarily used as an internal standard for the quantification of (±)5(6)-EET methyl ester in various analytical applications, particularly in mass spectrometry .
Méthodes De Préparation
The synthesis of (±)5(6)-EET methyl ester-d11 involves the epoxidation of arachidonic acid, followed by esterification. The deuterated form is achieved by incorporating deuterium atoms into the molecular structure. The reaction conditions typically involve the use of cytochrome P450 enzymes, such as CYP2B1, CYP2B2, CYP2C11, CYP2C23, and CYP2C24, which facilitate the epoxidation process .
Analyse Des Réactions Chimiques
(±)5(6)-EET methyl ester-d11 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
(±)5(6)-EET methyl ester-d11 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Mécanisme D'action
The mechanism of action of (±)5(6)-EET methyl ester-d11 involves its interaction with cytochrome P450 enzymes, which catalyze the epoxidation of arachidonic acid. This process leads to the formation of (±)5(6)-epoxyeicosatrienoic acid, which exerts various biological effects by modulating cellular signaling pathways. The molecular targets include ion channels, receptors, and enzymes involved in inflammation and vascular function .
Comparaison Avec Des Composés Similaires
(±)5(6)-EET methyl ester-d11 can be compared with other similar compounds, such as:
(±)5(6)-EET methyl ester: The non-deuterated form, used for similar analytical purposes but without the isotopic labeling.
(±)8(9)-EET methyl ester: Another epoxyeicosatrienoic acid ester with different positional isomerism, leading to distinct biological activities.
(±)11(12)-EET methyl ester: Similar to (±)5(6)-EET methyl ester but with epoxidation occurring at different carbon atoms, resulting in varied effects on cellular functions.
These comparisons highlight the uniqueness of (±)5(6)-EET methyl ester-d11, particularly its use as an internal standard due to its isotopic labeling, which provides enhanced accuracy and precision in analytical measurements.
Propriétés
Formule moléculaire |
C21H34O3 |
|---|---|
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
methyl 4-[(2S,3R)-3-[(2Z,5Z,8Z)-10,10,11,11,12,12,13,13,14,14,14-undecadeuteriotetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13-/t19-,20+/m1/s1/i1D3,3D2,4D2,5D2,6D2 |
Clé InChI |
XGESKIWNDBIILZ-XYHTVEJASA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)OC |
SMILES canonique |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)

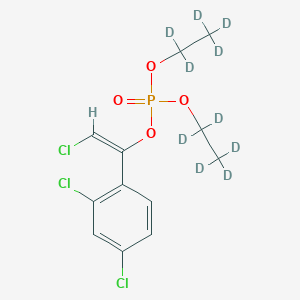
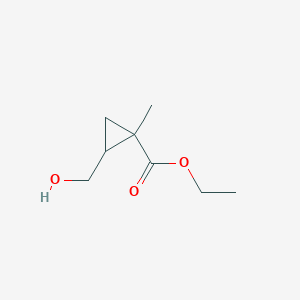

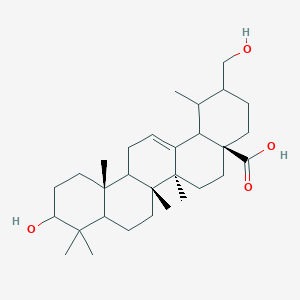


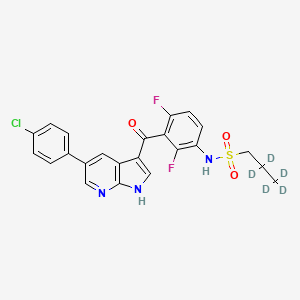
![6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aR,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12430557.png)
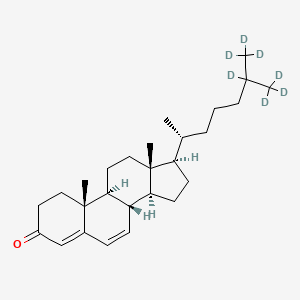
![6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine](/img/structure/B12430560.png)
![tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12430567.png)
